Welcome to the BenchChem Online Store!
molecular formula C13H17N3O3 B8807801 1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

1-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No. B8807801
M. Wt: 263.29 g/mol
InChI Key: UGXAXAXNGULUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178557B2

Procedure details

A solution of 1-methyl-4-[(4-nitrophenyl)acetyl]piperazine (1.5 g, 5.70 mmol) in EtOH (30 mL) was reduced over palladium/charcoal (10% wt, 50% wet, 150 mg) with hydrogen under atmospheric pressure and RT for 18 h. The catalyst was separated by filtration through Celite® and the solvent evaporated to the title compound as a brown oil, 1.12 g.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8](=[O:19])[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH2:4][CH2:3]1.[H][H]>CCO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[O:19])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1CCN(CC1)C(CC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent evaporated to the title compound as a brown oil, 1.12 g

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C(=O)CC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.